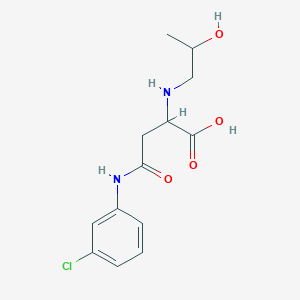

4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid

Description

Propriétés

IUPAC Name |

4-(3-chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-8(17)7-15-11(13(19)20)6-12(18)16-10-4-2-3-9(14)5-10/h2-5,8,11,15,17H,6-7H2,1H3,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBIJNTUYZRNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

-

Formation of the Chloroaniline Intermediate

- Starting with 3-chloroaniline, the compound is reacted with an appropriate acylating agent to introduce the butanoic acid moiety.

- Reaction conditions: This step often requires the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid

- 4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxopentanoic acid

Uniqueness

4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

Activité Biologique

4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chloroaniline moiety and an oxobutanoic acid framework. The synthesis typically involves multi-step reactions, including amination and acylation processes. While specific synthetic pathways for this compound are not widely documented, similar compounds have been synthesized using established organic chemistry techniques such as:

- Amination : Introducing the chloroaniline group.

- Acylation : Forming the oxobutanoic acid structure.

Biological Activity

The biological activity of 4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid can be categorized into several key areas:

1. Anti-inflammatory Activity

Research has shown that derivatives of oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, studies indicate that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The specific mechanism often involves the modulation of signaling pathways associated with inflammation.

2. Antimicrobial Properties

Compounds with a similar structural framework have demonstrated antimicrobial activity against various pathogens. The presence of the chloroaniline group is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell death .

3. Analgesic Effects

Analgesic activity has been observed in related compounds, suggesting potential applications in pain management. Mechanistically, these compounds may act on central nervous system pathways to alleviate pain perception .

Case Studies

Several case studies provide insights into the biological efficacy of related compounds:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of substituted 4-oxobutanoic acids in a rat model. The results indicated a significant reduction in paw edema when treated with these compounds compared to controls, suggesting their potential use in treating inflammatory conditions .

Case Study 2: Antimicrobial Activity

In another case study, derivatives of oxobutanoic acids were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the structure led to enhanced antimicrobial activity, supporting the hypothesis that structural variations can significantly influence biological outcomes .

Research Findings Table

The following table summarizes key findings related to the biological activities of 4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Chloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Condensation of 3-chloroaniline with a keto-acid precursor (e.g., maleic anhydride derivatives) to form the 4-oxobutanoic acid backbone.

- Step 2 : Introduction of the 2-hydroxypropylamino group via nucleophilic substitution or reductive amination under controlled pH (6.5–7.5) and temperature (60–80°C) .

- Optimization : Reaction yields are maximized using Design of Experiments (DoE) to adjust variables like solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1:1.2 for amine:precursor), and inert atmosphere (N₂ or Ar) to minimize oxidation .

- Characterization : Confirmed via HPLC (C18 column, 0.1% TFA in mobile phase) and ¹H/¹³C NMR (δ 1.2–1.4 ppm for hydroxypropyl CH₃; δ 7.2–7.5 ppm for chloroaniline aromatic protons) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold. Impurities (e.g., unreacted 3-chloroaniline) are quantified using external calibration curves .

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR identifies functional groups (e.g., -NH at δ 8.2–8.5 ppm; -COOH at δ 12.1 ppm) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (-OH/-NH stretches) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 296.7 .

Q. What initial biological screening approaches are used to evaluate pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~25 µM) with positive controls (e.g., doxorubicin) .

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

- Target engagement : Fluorescence polarization assays to assess binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structural ambiguities (e.g., stereochemistry or tautomerism) be resolved for this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) to determine absolute configuration, particularly for the hydroxypropylamino group’s chiral center.

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) to detect tautomeric shifts in the oxobutanoic acid moiety .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare energy-minimized tautomers with experimental data .

Q. What strategies address contradictory data in pharmacological studies (e.g., variable IC₅₀ across cell lines)?

- Methodological Answer :

- Hypothesis-driven variables : Test cell line specificity (e.g., MCF-7 vs. HeLa), culture conditions (hypoxia vs. normoxia), and compound stability (e.g., HPLC monitoring of degradation in media) .

- Mechanistic studies : RNA-seq profiling to identify differentially expressed genes post-treatment, or CRISPR knockouts of suspected targets (e.g., apoptosis regulators) .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-oxobutanoic acid derivatives) to identify structure-activity trends .

Q. How can molecular interactions with biological targets (e.g., enzymes) be systematically studied?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., human carbonic anhydrase) to measure binding kinetics (kₐₙ, kₒff) and affinity (KD) .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, with validation via site-directed mutagenesis (e.g., Ala-scanning of active sites) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. What advanced methodologies improve synthetic reproducibility and scalability?

- Methodological Answer :

- Flow chemistry : Continuous-flow reactors for precise control of exothermic amidation steps, reducing side products .

- Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of DCM) and catalytic recycling (e.g., immobilized lipases for ester hydrolysis) .

Data Contradiction Analysis Framework

| Variable | Impact on Data | Resolution Strategy |

|---|---|---|

| Stereochemical purity | Incorrect IC₅₀ due to enantiomer differences | Chiral HPLC (Chiralpak IC-3 column) or SFC . |

| Cell line variability | Differential apoptosis pathways | Pathway enrichment analysis (KEGG/GO databases) . |

| Solvent residues | False NMR/LCMS peaks | Lyophilization + DMSO-d₆ exchange for NMR . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.